2,6-Dibromo-4-chlorophenol

Catalog No.
S702742
CAS No.
5324-13-0
M.F
C6H3Br2ClO
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-chlorophenol

CAS Number

5324-13-0

Product Name

2,6-Dibromo-4-chlorophenol

IUPAC Name

2,6-dibromo-4-chlorophenol

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

WYZQOLPTPZDTIF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl

Disinfection By-Products (DBPs) in Drinking Water

Organic Syntheses

Remediation of DBCP-contaminated Sites

2,6-Dibromo-4-chlorophenol is an organic compound with the molecular formula C₆H₃Br₂ClO. It is characterized by the presence of two bromine atoms and one chlorine atom attached to a phenolic structure. This compound is part of the broader class of brominated phenolics, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals. The compound is typically encountered as a pale-yellow solid and has notable chemical properties due to its halogenated structure, which influences its reactivity and biological activity .

Typical of phenolic compounds. These include:

  • Electrophilic Substitution: The bromine and chlorine substituents make the aromatic ring susceptible to further electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Nucleophilic Substitution: The presence of the hydroxyl group (-OH) allows for nucleophilic attack at the carbon atom bearing the halogen substituents.
  • Oxidation and Reduction: The compound can be oxidized to form more complex derivatives or reduced to simpler phenolic forms depending on the reaction conditions .

Research has indicated that 2,6-dibromo-4-chlorophenol exhibits biological activity that may include:

  • Antimicrobial Properties: This compound has shown effectiveness against various bacterial strains, making it a potential candidate for use in antimicrobial formulations.
  • Endocrine Disruption: As a halogenated compound, it may interact with endocrine systems, potentially leading to hormonal imbalances.
  • Cytotoxicity: Studies suggest that it may have cytotoxic effects on certain cell lines, indicating its potential utility in cancer research .

The synthesis of 2,6-dibromo-4-chlorophenol can be achieved through several methods:

  • Bromination of p-Chlorophenol: A common method involves treating p-chlorophenol with bromine in an appropriate solvent. This reaction typically requires careful control of temperature and reaction time to achieve optimal yields.

    Reaction:
    p Chlorophenol+Br22 6 Dibromo 4 chlorophenol+HBr\text{p Chlorophenol}+\text{Br}_2\rightarrow \text{2 6 Dibromo 4 chlorophenol}+\text{HBr}
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times while improving yields. This method utilizes microwave irradiation to enhance the reaction kinetics .
  • Green Chemistry Approaches: There are also reports of environmentally friendly synthesis methods that utilize less hazardous reagents and solvents, aligning with modern sustainable chemistry practices .

2,6-Dibromo-4-chlorophenol finds applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Agriculture: Utilized as a pesticide or fungicide due to its antimicrobial properties.
  • Research: Employed in laboratory studies to investigate halogenated phenolic compounds' effects on biological systems and their potential therapeutic applications .

The interaction studies involving 2,6-dibromo-4-chlorophenol have focused primarily on its biological effects:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Cellular Interactions: Studies have examined how this compound interacts with cellular membranes and proteins, influencing cell signaling pathways and potentially leading to cytotoxic effects .

Several compounds share structural similarities with 2,6-dibromo-4-chlorophenol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,4-Dibromo-6-chlorophenol206210.88
2-Bromo-4-chlorophenol95-11-80.85
4-Bromo-2-chlorophenol95-14-50.83
4-Chloro-3-bromophenol58900.82
2-Bromo-6-methylphenol57600.81

Uniqueness

What sets 2,6-dibromo-4-chlorophenol apart from these similar compounds is its specific arrangement of halogen substituents at the 2 and 6 positions relative to the hydroxyl group at position 4 on the phenolic ring. This unique substitution pattern influences both its chemical reactivity and biological activity compared to other brominated or chlorinated phenols.

Physical and Chemical Characteristics

Physical State and Appearance

2,6-Dibromo-4-chlorophenol exists as a solid at room temperature and standard atmospheric pressure [7] [8]. The compound typically appears as a pale yellow to brown crystalline powder, with the coloration varying depending on the purity and storage conditions [7] [8]. The crystalline nature of the compound reflects the strong intermolecular forces present between molecules, primarily attributed to hydrogen bonding interactions involving the phenolic hydroxyl group and van der Waals forces between the halogenated aromatic rings [7].

The solid-state properties are influenced by the molecular packing arrangement in the crystal lattice [6]. The presence of multiple halogen atoms contributes to the density and stability of the crystalline form [9] [10]. The compound demonstrates good thermal stability under normal storage conditions, maintaining its physical integrity without significant decomposition [10] [8].

Melting and Boiling Points

The melting point of 2,6-Dibromo-4-chlorophenol has been reported to range from 92 to 93 degrees Celsius [9] [10]. This relatively low melting point for a trihalogenated aromatic compound reflects the molecular symmetry and packing efficiency in the solid state [9] [10]. The melting behavior is characteristic of substituted phenols, where halogen substitution generally increases the melting point compared to unsubstituted phenol [9].

The boiling point of the compound is reported as 245.0 ± 35.0 degrees Celsius at 760 millimeters of mercury [9] [11]. This elevated boiling point compared to the melting point indicates strong intermolecular interactions in the liquid phase [9] [11]. The significant temperature range between melting and boiling points suggests stable liquid-phase existence over a broad temperature interval [9] [11].

The thermal properties are influenced by the electronic effects of the halogen substituents and the hydrogen bonding capability of the phenolic hydroxyl group [9] [11]. The vapor pressure at 25 degrees Celsius is reported as 0.0188 millimeters of mercury, indicating relatively low volatility at ambient conditions [11].

Density and Solubility Parameters

The density of 2,6-Dibromo-4-chlorophenol is reported as 2.2 ± 0.1 grams per cubic centimeter [9] [11]. This high density is characteristic of halogenated organic compounds, where the presence of heavy halogen atoms significantly increases the mass per unit volume [9] [11]. The density value is consistent with other polyhalogenated aromatic compounds and reflects the compact molecular packing in the solid state [9].

The refractive index of the compound is reported as 1.653, indicating significant light-bending properties characteristic of dense aromatic compounds with heavy atom substituents [9] [11]. The flash point is determined to be 102.0 ± 25.9 degrees Celsius, providing important information for handling and storage considerations [9] [11].

Regarding solubility characteristics, 2,6-Dibromo-4-chlorophenol exhibits poor solubility in water due to its hydrophobic nature imparted by the multiple halogen substituents [12] [13]. The compound shows good to excellent solubility in organic solvents, particularly those with moderate to high polarity [7] [12]. The partition coefficient (LogP) is reported as 4.26, indicating strong lipophilic character and preferential partitioning into organic phases over aqueous phases [9].

The compound demonstrates good solubility in chlorinated solvents such as chloroform, consistent with the "like dissolves like" principle [14] [5]. Moderate solubility is observed in alcohols such as ethanol, while limited solubility occurs in non-polar solvents like hexane [14] [5]. The solubility pattern reflects the balance between the polar hydroxyl group and the hydrophobic halogenated aromatic system [12].

PropertyValueUnitsReference
Molecular Weight286.35g/mol [1] [2] [3]
Melting Point92-93°C [9] [10]
Boiling Point245.0 ± 35.0°C [9] [11]
Density2.2 ± 0.1g/cm³ [9] [11]
Refractive Index1.653- [9] [11]
Flash Point102.0 ± 25.9°C [9] [11]
Vapor Pressure (25°C)0.0188mmHg [11]
LogP4.26- [9]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization of 2,6-Dibromo-4-chlorophenol provides detailed information about the molecular structure and electronic environment of the constituent atoms [14] [5]. The proton Nuclear Magnetic Resonance spectrum, recorded at 500 megahertz in deuterated chloroform, reveals characteristic signal patterns consistent with the substituted phenol structure [14] [5].

The aromatic proton region displays a singlet at δ 7.47 parts per million, integrating for two protons [14] [5]. This signal corresponds to the equivalent protons at positions 3 and 5 on the benzene ring, which are rendered magnetically equivalent due to the molecular symmetry [5]. The downfield chemical shift reflects the deshielding effect of the adjacent halogen substituents and the aromatic ring current [5].

The phenolic hydroxyl proton appears as a broad singlet at δ 5.85 parts per million, integrating for one proton [14] [5]. The chemical shift position is characteristic of phenolic protons, influenced by hydrogen bonding interactions and the electron-withdrawing effects of the halogen substituents [5]. The broadening of this signal is attributed to rapid exchange with trace water in the deuterated solvent and potential quadrupolar relaxation effects from nearby halogen nuclei [5].

The carbon-13 Nuclear Magnetic Resonance spectrum, recorded at 126 megahertz in deuterated chloroform, provides information about the carbon framework of the molecule [5]. Four distinct carbon signals are observed, consistent with the molecular symmetry that renders carbons 2 and 6 equivalent, as well as carbons 3 and 5 equivalent [5].

The carbon chemical shifts are reported at δ 148.5, 131.5, 126.2, and 109.9 parts per million [5]. The most downfield signal at δ 148.5 parts per million corresponds to the quaternary carbon bearing the hydroxyl group (carbon 1), which experiences significant deshielding due to the oxygen substituent [5] [15]. The signal at δ 131.5 parts per million is assigned to carbons 2 and 6, which bear the bromine substituents [5]. The carbon bearing the chlorine substituent (carbon 4) resonates at δ 126.2 parts per million, while the equivalent carbons 3 and 5 appear at δ 109.9 parts per million [5].

Infrared Spectroscopy

The infrared spectrum of 2,6-Dibromo-4-chlorophenol, recorded using potassium bromide pellet technique, displays characteristic absorption bands that confirm the functional groups and molecular structure [14]. The spectral analysis provides information about the vibrational modes of the molecule and the influence of halogen substitution on the phenolic system [14].

The hydroxyl stretching vibration appears as a broad absorption band at 3410 reciprocal centimeters, characteristic of phenolic hydroxyl groups [14]. The broadening and relatively low frequency compared to free hydroxyl groups indicates hydrogen bonding interactions, either intermolecular in the solid state or intramolecular with the aromatic π-system [14].

Aromatic carbon-hydrogen stretching vibrations are observed at 3078 reciprocal centimeters, confirming the presence of aromatic protons [14]. The aromatic skeletal vibrations appear at multiple frequencies, including prominent bands at 1555, 1458, and 1385 reciprocal centimeters [14]. These absorptions are characteristic of substituted benzene rings and are influenced by the nature and position of the substituents [14].

The carbon-oxygen stretching vibration of the phenolic group appears at 1319 reciprocal centimeters, while aromatic carbon-carbon stretching modes are observed at 1265 and 1216 reciprocal centimeters [14]. The fingerprint region below 1200 reciprocal centimeters contains multiple absorption bands at 1158, 855, 740, and 701 reciprocal centimeters, which are characteristic of the specific substitution pattern and halogen-carbon stretching vibrations [14].

Wavenumber (cm⁻¹)AssignmentIntensity
3410O-H stretch (phenolic)Broad, strong
3078Aromatic C-H stretchMedium
1555Aromatic C=C stretchStrong
1458Aromatic C=C stretchStrong
1385Aromatic C=C stretchMedium
1319C-O stretch (phenolic)Medium
1265Aromatic C-C stretchMedium
1216Aromatic C-C stretchMedium
1158C-H bend + ring modesMedium
855C-Hal stretchMedium
740Ring deformationMedium
701Ring deformationMedium

Mass Spectrometry and Fragment Patterns

Mass spectrometric analysis of 2,6-Dibromo-4-chlorophenol provides valuable information about the molecular ion and fragmentation pathways characteristic of halogenated phenolic compounds [16] [17] [18]. The electron ionization mass spectrum reveals the molecular ion peak and subsequent fragmentation patterns that are diagnostic for the compound structure [19] [20] [21].

The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the molecular weight of the compound [1] [2]. The molecular ion exhibits moderate stability, which is typical for aromatic compounds with extended π-conjugation [20] [21]. The presence of multiple halogen atoms creates a characteristic isotope pattern in the molecular ion region due to the natural abundance of bromine and chlorine isotopes [21] [22].

The fragmentation pattern follows typical pathways observed for halogenated aromatic compounds [19] [20] [21]. The primary fragmentation involves the loss of halogen atoms, with bromine and chlorine atoms being eliminated as radicals [21]. The loss of bromine (mass 79/81) results in fragment ions at mass-to-charge ratios corresponding to [M-Br]⁺ species [19] [21].

Secondary fragmentation involves the formation of phenoxide-type ions through the loss of multiple halogens [18] [19]. The hydroxyl group stabilizes the resulting cationic fragments through resonance with the aromatic π-system [18]. Additional fragmentation may occur through ring cleavage processes, although these are generally less favorable for aromatic systems [20] [21].

The base peak in the mass spectrum varies depending on the ionization conditions and may correspond to the molecular ion or to stable fragment ions formed through halogen loss [16] [22]. The fragmentation behavior is consistent with other halogenated phenolic compounds and provides structural confirmation through comparison with reference spectra [19] [22].

Spectroscopic TechniqueKey ParametersCharacteristic Features
¹H NMR (500 MHz, CDCl₃)δ 7.47 (s, 2H), δ 5.85 (s, 1H)Symmetric aromatic protons, phenolic OH
¹³C NMR (126 MHz, CDCl₃)δ 148.5, 131.5, 126.2, 109.9Four carbon environments due to symmetry
IR Spectroscopy (KBr)3410, 1555, 1319 cm⁻¹O-H stretch, aromatic C=C, C-O stretch
Mass Spectrometry (EI)m/z 286 [M]⁺-Molecular ion with halogen loss fragments

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5324-13-0

Wikipedia

2,6-Dibromo-4-chlorophenol

Dates

Modify: 2023-08-15

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